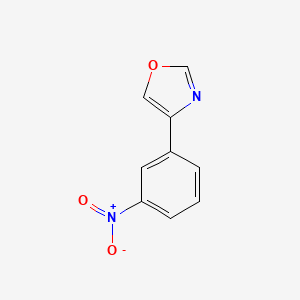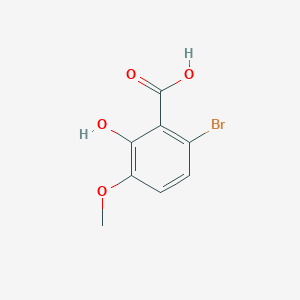
5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole is a heterocyclic compound that features both an azirine and an imidazole ring. Azirines are three-membered nitrogen-containing rings known for their high strain and reactivity, while imidazoles are five-membered rings containing two nitrogen atoms. The combination of these two rings in a single molecule makes this compound an interesting compound for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with a suitable azirine precursor under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azirine ring can undergo oxidation to form oxazoles.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of aziridine derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological studies, this compound is investigated for its potential as a bioactive molecule. The azirine ring’s high reactivity makes it a candidate for enzyme inhibition studies and other biochemical assays.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials and catalysts. Its unique chemical properties can be harnessed to create innovative solutions in various applications.
Wirkmechanismus
The mechanism of action of 5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole involves its interaction with molecular targets through the azirine and imidazole rings. The azirine ring’s high strain allows it to react readily with nucleophiles, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Azirine-2-carboxylic acid: Known for its biological activity and use in bioconjugation.
1H-Imidazole-4-carboxaldehyde: Commonly used in the synthesis of imidazole derivatives.
5-(2H-Azirin-2-yl)-1H-1,2,3-triazole: A hybrid compound with applications in medicinal chemistry.
Uniqueness
5-(2H-Azirin-3-yl)-1-methyl-1H-imidazole stands out due to the presence of both azirine and imidazole rings in a single molecule. This unique combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C6H7N3 |
|---|---|
Molekulargewicht |
121.14 g/mol |
IUPAC-Name |
5-(2H-azirin-3-yl)-1-methylimidazole |
InChI |
InChI=1S/C6H7N3/c1-9-4-7-3-6(9)5-2-8-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
SEXAQZQNSWHWMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC=C1C2=NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)



amine](/img/structure/B11925299.png)




![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)



![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)
